Defined Stereochemistry Enables Accurate Chiral Purity Assessment in HPLC Method Validation
Avibactam Sodium, (+)- (CAS 1383814-68-3) possesses a defined (2R,5S) stereochemistry, which is essential for accurate chiral separation and quantification of stereoisomeric impurities in avibactam drug substance. In contrast, racemic avibactam sodium (CAS 1192491-61-4) lacks stereochemical specification and cannot be used to establish chiral purity limits required by ICH guidelines . The (2R,5S) enantiomer exhibits a specific retention time in chiral HPLC methods, enabling baseline resolution from the undesired enantiomer [1].
| Evidence Dimension | Chiral purity and stereochemical identity |
|---|---|
| Target Compound Data | Defined (2R,5S) stereochemistry; chiral purity >95% (HPLC) |
| Comparator Or Baseline | Racemic avibactam sodium (CAS 1192491-61-4) with no chiral specification |
| Quantified Difference | Not quantified (qualitative differentiation in stereochemical identity) |
| Conditions | Chiral HPLC analysis per ICH Q6A guidelines |
Why This Matters
Ensures accurate quantification of stereoisomeric impurities and supports regulatory demonstration of pharmaceutical equivalence for ANDA submissions.
- [1] SynZeal. Avibactam Enantiomer. URL: https://www.synzeal.com/avibactam-enantiomer View Source
